molecular formula C16H20ClF3N2O3 B3027874 tert-Butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1417794-57-0

tert-Butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B3027874
CAS RN: 1417794-57-0
M. Wt: 380.79
InChI Key: OCCRBHFNTBZJHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives is well-documented in the provided literature. For instance, an efficient synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is reported, which demonstrates the utility of such compounds in the synthesis of macrocyclic Tyk2 inhibitors . Another study describes the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, with a high overall yield of 71.4% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been characterized using various techniques such as X-ray diffraction (XRD), NMR, MS, and FT-IR . For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring in the structure adopts an envelope conformation . Similarly, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with the crystal structure determined using XRD . These studies provide insights into the conformation and electronic structure of such compounds, which are crucial for understanding the behavior of the compound .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine-1-carboxylate derivatives is explored through various reactions. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate undergoes reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents are performed . These studies highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry, which could be relevant for the synthesis and further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are not explicitly detailed in the provided papers. However, the synthesis and structural characterization studies imply that these compounds are stable under various conditions and can be manipulated through standard organic synthesis techniques . The properties such as solubility, melting point, and boiling point would be expected to depend on the specific substituents present on the piperidine ring.

Scientific Research Applications

Synthesis and Molecular Structure

  • A study focused on the synthesis of tert-butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate and related compounds, illustrating their importance in molecular structure and characterization. These compounds are key in exploring new chemical structures and understanding their physical and chemical properties (Martins et al., 2012).

Reaction Mechanisms and Synthesis Methods

  • Research demonstrates various methods for synthesizing and modifying tert-butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate. These methods are crucial for creating specific molecular structures and for potential applications in various fields of chemistry (Wustrow & Wise, 1991).

Role in Developing Biologically Active Compounds

  • The compound is used as an intermediate in the synthesis of biologically active compounds, showing its significance in pharmaceutical and medicinal chemistry. This highlights its potential for contributing to new drug development (Kong et al., 2016).

Chemical Transformations

  • Studies also explore the chemical transformations of tert-butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate, which are essential for understanding its reactivity and potential applications in synthetic chemistry (Moskalenko & Boev, 2014).

Safety and Hazards

When handling this compound, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

The future directions for this compound could involve further development of the protodeboronation of pinacol boronic esters . This could lead to more efficient synthesis methods for this and similar compounds. Additionally, given the pharmacological activities of fluorine-containing compounds , there could be potential for further exploration of this compound in drug development.

Mechanism of Action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of this compound involves key hydrogen bonding interactions with the protein. The -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring is believed to lower the pKa of the cyclic carbamate, thereby improving the drug’s potency .

Biochemical Pathways

It is known that the suzuki–miyaura (sm) coupling reaction, which is widely applied in carbon–carbon bond-forming reactions, plays a role in the compound’s synthesis . The SM coupling reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with its targets and the resulting changes .

Result of Action

It is known that compounds with a similar structure have been used as drug candidates for the treatment of non-small cell lung cancer, where they inhibit tumor growth and metastasis by acting on specific receptors on cancer cells .

Action Environment

The broad application of sm coupling, a key process in the compound’s synthesis, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

properties

IUPAC Name

tert-butyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N2O3/c1-15(2,3)25-14(23)22-6-4-11(5-7-22)24-13-12(17)8-10(9-21-13)16(18,19)20/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCRBHFNTBZJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111558
Record name 1-Piperidinecarboxylic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate

CAS RN

1417794-57-0
Record name 1-Piperidinecarboxylic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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